molecular formula C14H13N3OS B2838596 N-(3-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)acetamide CAS No. 893977-74-7

N-(3-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)acetamide

Cat. No.: B2838596
CAS No.: 893977-74-7
M. Wt: 271.34
InChI Key: DEMVYMGYYZPGAT-UHFFFAOYSA-N
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Description

N-(3-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)acetamide is a compound that belongs to the class of imidazothiazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes an imidazo[2,1-b]thiazole core, which is a fused heterocyclic system containing both nitrogen and sulfur atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)acetamide typically involves the reaction of 2-aminothiazoles with halo carbonyl compounds. One common method is the reaction of 2-aminothiazole with an appropriate haloacetyl compound under basic conditions to form the imidazo[2,1-b]thiazole core . The resulting intermediate is then reacted with a substituted aniline to form the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl ring or the acetamide group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Mechanism of Action

The mechanism of action of N-(3-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases or interact with DNA, affecting cell proliferation and survival .

Comparison with Similar Compounds

N-(3-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)acetamide can be compared with other imidazothiazole derivatives, such as:

These compounds share the imidazothiazole core but differ in their substituents and specific biological activities

Properties

IUPAC Name

N-[3-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3OS/c1-9-8-19-14-16-13(7-17(9)14)11-4-3-5-12(6-11)15-10(2)18/h3-8H,1-2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEMVYMGYYZPGAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=NC(=CN12)C3=CC(=CC=C3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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